N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476712
InChI: InChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1
SMILES: CCN(CC1CCCN1C(=O)C(C)N)C(=O)C
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

CAS No.:

Cat. No.: VC13476712

Molecular Formula: C12H23N3O2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide -

Specification

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
IUPAC Name N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide
Standard InChI InChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1
Standard InChI Key YVTDCFFBOYIVEJ-FTNKSUMCSA-N
Isomeric SMILES CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)C
SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)C
Canonical SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)C

Introduction

Structural Characteristics and Stereochemistry

The compound’s IUPAC name, N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide, reflects its intricate architecture. Key features include:

  • Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.

  • (S)-2-Aminopropanoyl group: A chiral acyl moiety attached to the pyrrolidine’s nitrogen, imparting stereochemical specificity.

  • N-Ethylacetamide side chain: A methylene-linked acetamide group with an ethyl substitution at the terminal nitrogen.

The stereochemistry at the 2-aminopropanoyl position ((S)-configuration) is critical for potential receptor interactions, as enantiomers often exhibit divergent biological activities . Computational models (e.g., PubChem’s 3D conformer) reveal a twisted conformation where the pyrrolidine ring adopts an envelope shape, optimizing hydrogen bonding between the amide carbonyl and the primary amine .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide bond hydrolysis: Susceptibility to acidic/basic conditions, yielding pyrrolidine and acetic acid derivatives .

  • Amino group participation: The primary amine facilitates Schiff base formation or Michael additions .

  • Pyrrolidine ring modifications: Potential for N-alkylation or ring-opening under strong nucleophilic conditions .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC12H23N3O2\text{C}_{12}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight241.33 g/mol
logP (Partition Coefficient)1.2 ± 0.3
Solubility (Water)12.5 mg/mL (25°C)
pKa (Amine)9.8

The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems .

Biological Activity and Hypothetical Applications

While direct pharmacological data for this compound is limited, structural analogs and related scaffolds provide insights into potential applications:

Enzyme Inhibition

Pyrrolidine-acetamide derivatives are reported as inhibitors of:

  • 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1): A target for metabolic syndrome therapy .

  • Tankyrases: Enzymes involved in Wnt/β-catenin signaling, relevant in oncology .

The (S)-aminopropanoyl group may enhance binding affinity to enzymatic active sites through hydrogen bonding .

Neuropharmacology

Compounds with pyrrolidine motifs exhibit activity at neuropeptide Y (NPY) and corticotropin-releasing factor (CRF) receptors . The ethylacetamide chain could modulate receptor subtype selectivity .

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidin-3-yl substituentAltered ring substitution impacts steric hindrance
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-ethyl-acetamidePiperidine scaffoldLarger ring size alters conformational flexibility
2-Amino-N-pyridin-2-ylmethyl-acetamide Pyridine ringAromaticity introduces π-π stacking potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator